2-[(2-Methylpropyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)amino]acetamide is a versatile chemical compound with the molecular formula C6H14N2O. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of isobutylamine with chloroacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process. The mixture is heated to a specific temperature and stirred for a certain period to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds, bases like sodium hydroxide; conducted in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Amides, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
2-[(2-Methylpropyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]acetamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropyl)amino]acetamide hydrochloride
- Acetamide, 2-[bis(2-methylpropyl)amino]-N-(2,5-dimethyl-1H-pyrrol-1-yl)
Uniqueness
This compound stands out due to its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different scientific fields. Its versatility and effectiveness in research and industrial applications make it a valuable compound for further exploration and development .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(2-methylpropylamino)acetamide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-8-4-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
QJRIYJBZWXFFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.